molecular formula C13H19N3 B8311459 (Benzimidazol-2-ylmethyl)(3-methylbutyl)amine

(Benzimidazol-2-ylmethyl)(3-methylbutyl)amine

Cat. No. B8311459
M. Wt: 217.31 g/mol
InChI Key: BRQFJFFJDBZJMS-UHFFFAOYSA-N
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Patent
US06358949B1

Procedure details

A solution of 5.0 9 (30.0 mmole) of 2-(chloromethyl)benzimidazole in 25 mL of anhydrous 1-methyl-2-pyrrolidinone is treated at 0° C. with 17.4 mL (150 mmole) of isoamylamine. The reaction mixture is allowed to warm to room temperature and stir for 16 hr. The reaction mixture is poured into 800 mL of ice/water, and the tan solid filtered and dried to afford 6.08 g (93%) of (benzimidazol-2-ylmethyl)(3-methylbutyl)amine.
[Compound]
Name
9
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[NH:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[CH2:12]([NH2:17])[CH2:13][CH:14]([CH3:16])[CH3:15]>CN1CCCC1=O>[N:7]1[C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[NH:4][C:3]=1[CH2:2][NH:17][CH2:12][CH2:13][CH:14]([CH3:16])[CH3:15]

Inputs

Step One
Name
9
Quantity
30 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1NC2=C(N1)C=CC=C2
Name
Quantity
17.4 mL
Type
reactant
Smiles
C(CC(C)C)N
Name
Quantity
25 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
ice water
Quantity
800 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the tan solid filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)CNCCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.08 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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